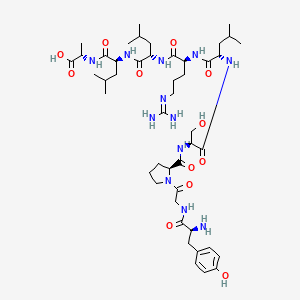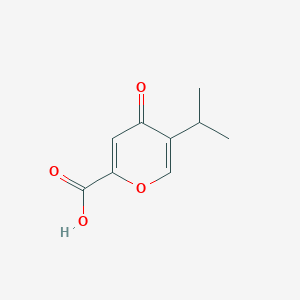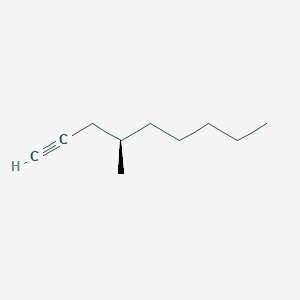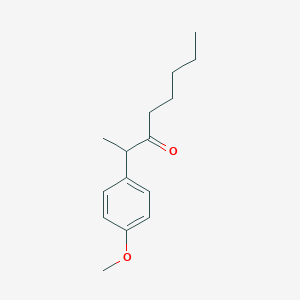![molecular formula C19H17NO3 B12617872 8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one CAS No. 920266-20-2](/img/structure/B12617872.png)
8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of organic compounds known as chromones. These compounds contain a benzopyran-4-one moiety, which is a fused ring system consisting of a benzene ring and a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one typically involves the reaction of 2-hydroxyacetophenone with 2-(morpholin-4-yl)benzaldehyde under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization to form the chromone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the chromone moiety to chromanol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Chromanol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly phosphoinositide 3-kinases (PI3Ks).
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of phosphoinositide 3-kinases (PI3Ks). This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, the compound can induce apoptosis in cancer cells and inhibit viral replication .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
- 2-morpholin-4-yl-7-phenyl-4H-chromen-4-one
- 4-phenylmorpholine derivatives
Uniqueness
8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit PI3Ks with high specificity makes it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
920266-20-2 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
8-(2-morpholin-4-ylphenyl)chromen-4-one |
InChI |
InChI=1S/C19H17NO3/c21-18-8-11-23-19-15(5-3-6-16(18)19)14-4-1-2-7-17(14)20-9-12-22-13-10-20/h1-8,11H,9-10,12-13H2 |
InChI Key |
VBWBOZHWVALMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C3=CC=CC4=C3OC=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline](/img/structure/B12617789.png)
![1-butan-2-yl-4'-chloro-2-sulfanylidenespiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-4,6-dione](/img/structure/B12617800.png)

![N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12617812.png)
![tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B12617816.png)
![{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12617823.png)


![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B12617838.png)


![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)

![7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12617890.png)
